Cas no 2091250-51-8 (2-(3,3-Difluoroazetidin-1-yl)nicotinic acid)

2-(3,3-Difluoroazetidin-1-yl)nicotinic acid is a fluorinated heterocyclic compound featuring a nicotinic acid core substituted with a 3,3-difluoroazetidine moiety. This structure imparts unique physicochemical properties, including enhanced metabolic stability and improved binding affinity in medicinal chemistry applications. The presence of the difluoroazetidine group contributes to increased lipophilicity and conformational rigidity, making it a valuable intermediate in the synthesis of bioactive molecules, particularly in pharmaceutical research targeting enzyme modulation or receptor interactions. Its compatibility with cross-coupling reactions further enhances its utility in constructing complex scaffolds. The compound’s well-defined stereochemistry and high purity make it suitable for precision applications in drug discovery and development.
2-(3,3-Difluoroazetidin-1-yl)nicotinic acid structure
2091250-51-8 structure
Product name:2-(3,3-Difluoroazetidin-1-yl)nicotinic acid
CAS No:2091250-51-8
MF:C9H8F2N2O2
MW:214.168828964233
CID:5721414
PubChem ID:121200823

2-(3,3-Difluoroazetidin-1-yl)nicotinic acid Chemical and Physical Properties

Names and Identifiers

    • F1907-4333
    • AKOS026708794
    • 2-(3,3-difluoroazetidin-1-yl)nicotinic acid
    • 2-(3,3-difluoroazetidin-1-yl)pyridine-3-carboxylic acid
    • 2091250-51-8
    • 3-Pyridinecarboxylic acid, 2-(3,3-difluoro-1-azetidinyl)-
    • 2-(3,3-Difluoroazetidin-1-yl)nicotinic acid
    • Inchi: 1S/C9H8F2N2O2/c10-9(11)4-13(5-9)7-6(8(14)15)2-1-3-12-7/h1-3H,4-5H2,(H,14,15)
    • InChI Key: YJKQJMBZDHEJSU-UHFFFAOYSA-N
    • SMILES: FC1(CN(C2C(C(=O)O)=CC=CN=2)C1)F

Computed Properties

  • Exact Mass: 214.05538383g/mol
  • Monoisotopic Mass: 214.05538383g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 265
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 53.4Ų
  • XLogP3: 1.3

Experimental Properties

  • Density: 1.51±0.1 g/cm3(Predicted)
  • Boiling Point: 372.4±42.0 °C(Predicted)
  • pka: 1.78±0.36(Predicted)

2-(3,3-Difluoroazetidin-1-yl)nicotinic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TRC
D172891-1g
2-(3,3-Difluoroazetidin-1-yl)nicotinic Acid
2091250-51-8
1g
$ 570.00 2022-06-05
Life Chemicals
F1907-4333-2.5g
2-(3,3-difluoroazetidin-1-yl)nicotinic acid
2091250-51-8 95%+
2.5g
$802.0 2023-09-07
Life Chemicals
F1907-4333-0.5g
2-(3,3-difluoroazetidin-1-yl)nicotinic acid
2091250-51-8 95%+
0.5g
$380.0 2023-09-07
Life Chemicals
F1907-4333-1g
2-(3,3-difluoroazetidin-1-yl)nicotinic acid
2091250-51-8 95%+
1g
$401.0 2023-09-07
Life Chemicals
F1907-4333-10g
2-(3,3-difluoroazetidin-1-yl)nicotinic acid
2091250-51-8 95%+
10g
$1684.0 2023-09-07
Life Chemicals
F1907-4333-5g
2-(3,3-difluoroazetidin-1-yl)nicotinic acid
2091250-51-8 95%+
5g
$1203.0 2023-09-07
TRC
D172891-100mg
2-(3,3-Difluoroazetidin-1-yl)nicotinic Acid
2091250-51-8
100mg
$ 95.00 2022-06-05
TRC
D172891-500mg
2-(3,3-Difluoroazetidin-1-yl)nicotinic Acid
2091250-51-8
500mg
$ 365.00 2022-06-05
Life Chemicals
F1907-4333-0.25g
2-(3,3-difluoroazetidin-1-yl)nicotinic acid
2091250-51-8 95%+
0.25g
$361.0 2023-09-07

Additional information on 2-(3,3-Difluoroazetidin-1-yl)nicotinic acid

Professional Introduction to Compound with CAS No. 2091250-51-8 and Product Name: 2-(3,3-Difluoroazetidin-1-yl)nicotinic acid

The compound identified by the CAS number 2091250-51-8 and the product name 2-(3,3-Difluoroazetidin-1-yl)nicotinic acid represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to a class of molecules that have garnered considerable attention due to their unique structural properties and potential therapeutic applications. The presence of a difluoroazetidine moiety in its molecular structure introduces specific electronic and steric characteristics that make it a promising candidate for further investigation, particularly in the context of drug discovery and development.

In recent years, there has been a growing interest in the development of novel heterocyclic compounds that incorporate fluorine atoms. Fluorine substitution has long been recognized as a powerful tool in medicinal chemistry, as it can modulate the pharmacokinetic and pharmacodynamic properties of molecules. The difluoroazetidine ring system in this compound is particularly noteworthy, as it combines the versatility of azetidine with the electron-withdrawing effects of fluorine atoms. This combination can lead to enhanced binding affinity and improved metabolic stability, which are critical factors in the design of effective pharmaceutical agents.

The nicotinic acid component of the compound provides an additional layer of functionality that is relevant to several biological pathways. Nicotinic acid, also known as Niacin, is well-known for its role in maintaining cardiovascular health and its potential as an antihypertensive agent. By incorporating this moiety into a novel scaffold, researchers aim to explore its potential as a lead compound for the development of new therapeutic agents that may offer improved efficacy or reduced side effects compared to existing treatments.

Recent studies have highlighted the importance of fluorinated azetidines in medicinal chemistry. These compounds have been shown to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The structural features of 2-(3,3-Difluoroazetidin-1-yl)nicotinic acid make it an attractive candidate for further exploration in these areas. Specifically, the fluorine atoms can enhance the compound's interaction with biological targets by improving its lipophilicity and reducing its susceptibility to metabolic degradation.

The synthesis of this compound involves sophisticated organic transformations that require careful optimization to ensure high yield and purity. Advanced synthetic methodologies, such as transition-metal-catalyzed reactions and enantioselective processes, are often employed to construct the complex molecular framework efficiently. The successful synthesis of 2-(3,3-Difluoroazetidin-1-yl)nicotinic acid demonstrates the growing expertise in constructing fluorinated heterocycles, which is essential for developing next-generation pharmaceuticals.

In terms of biological evaluation, preliminary studies on 2-(3,3-Difluoroazetidin-1-yl)nicotinic acid have shown promising results in vitro. The compound has demonstrated interactions with several key enzymes and receptors relevant to human health. For instance, its ability to modulate enzymes involved in lipid metabolism suggests potential applications in managing metabolic disorders such as hyperlipidemia. Additionally, its interaction with inflammatory pathways indicates that it may have therapeutic benefits in conditions like rheumatoid arthritis or inflammatory bowel disease.

The pharmacokinetic profile of this compound is another area of active investigation. Fluorinated compounds often exhibit favorable pharmacokinetic properties due to their enhanced binding affinity and resistance to enzymatic degradation. However, detailed studies are required to fully understand how 2-(3,3-Difluoroazetidin-1-yl)nicotinic acid behaves within biological systems. Techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy are crucial for elucidating its metabolic pathways and identifying any potential metabolites.

From a regulatory perspective, ensuring compliance with Good Manufacturing Practices (GMP) is essential for advancing this compound into clinical trials. Regulatory agencies require rigorous documentation of synthetic processes, quality control measures, and safety data before approving new drug candidates for human use. Collaborations between academic institutions and pharmaceutical companies are often necessary to meet these stringent requirements.

The future prospects for 2-(3,3-Difluoroazetidin-1-yl)nicotinic acid are promising given its unique structural features and preliminary biological activity. Further research is needed to optimize its chemical properties and evaluate its efficacy in animal models before human clinical trials can begin. However, the growing body of evidence supporting the use of fluorinated heterocycles in drug development suggests that this compound has significant potential as a therapeutic agent.

In conclusion,2-(3,3-Difluoroazetidin-1-yl)nicotinic acid, identified by CAS number 2091250-51-8, represents an exciting advancement in pharmaceutical chemistry. Its unique molecular structure combines elements that are known to enhance biological activity while maintaining favorable pharmacokinetic properties. As research continues into this compound's potential applications, it holds promise for contributing to the development of new treatments for various human diseases.

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